2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone
Overview
Description
This compound is a novel and potent brain penetrant inhibitor of extracellular vesicle release . It has been identified as a potent (pIC50 = 6.57) and selective non-competitive inhibitor of nSMase2 . It is metabolically stable, with excellent oral bioavailability (%F = 88) and brain penetration .
Synthesis Analysis
The synthesis of pyridazin-3 (2H)-one derivatives, which this compound is a part of, has attracted the attention of medicinal chemists due to their diverse pharmacological activities . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound includes a pyridazin-3 (2H)-one skeleton, which is a versatile pharmacophore of medicinal significance . It also contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Scientific Research Applications
Synthesis and Characterization
The synthesis of sulfur- and nitrogen-containing derivatives, including thiourea and acetophenone derivatives, reveals a broad interest in developing new compounds with physiological properties. For example, Farzaliyev et al. (2020) elaborated a new effective synthetic method for producing compounds characterized by antioxidant effects and significant effects on the functioning of biological membranes. These findings indicate the potential utility of such compounds in drug development (Farzaliyev et al., 2020).
Biological Activity and Applications
Research by Flefel et al. (2018) on novel pyridine and fused pyridine derivatives showcased their antimicrobial and antioxidant activities. These compounds were synthesized from a base compound treated with various reactants, demonstrating moderate to good binding energies on target proteins in silico molecular docking screenings. This suggests their promise in creating new drugs with antimicrobial and antioxidant properties (Flefel et al., 2018).
Solubility and Thermodynamics
The study of pyridazinone derivatives by Imran et al. (2017) focused on solubility and thermodynamics, highlighting the challenges of poor aqueous solubility and toxicity associated with these drugs. Their research provides critical insights into the solubility behavior of pyridazinone derivatives in various solvents, which is fundamental for the formulation and development of more effective and safer drugs (Imran et al., 2017).
Materials Science and Polymer Synthesis
Xu et al. (2006) developed novel soluble pyridazinone- or pyridazine-containing poly(arylene ether)s via polycondensation, which could be used in high-performance polymer applications. These polymers exhibited high thermal stability and could be processed into flexible films, suggesting potential uses in electronics and other advanced materials fields (Xu et al., 2006).
Mechanism of Action
Target of Action
The primary target of the compound 2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone is the Isoform 2 of Nuclear receptor corepressor 2 (TRAC-1) in Homo sapiens . This receptor plays a crucial role in the regulation of gene expression.
Mode of Action
The compound this compound interacts with its target, the TRAC-1 receptor, leading to changes in the receptor’s activity
Pharmacokinetics
A related compound has been identified as a potent, selective inhibitor of nsmase2 with excellent oral bioavailability and brain penetration
Future Directions
The future directions for this compound could involve further exploration of its therapeutic potential, particularly in the context of neurological disorders where the inhibition of nSMase2 could be beneficial . Additionally, further studies could focus on optimizing its synthesis and exploring its diverse pharmacological activities .
properties
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-24-18-10-8-15(12-19(18)25-2)16-9-11-20(22-21-16)26-13-17(23)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXBUVSEPSUHHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325912 | |
Record name | 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801325912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779621 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
872688-83-0 | |
Record name | 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801325912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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